1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid
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Overview
Description
1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid is a complex organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes a phenethyl group attached to the isoquinoline core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of phenethylamine with phthalic anhydride to form an intermediate isoquinoline derivative. This intermediate is then subjected to oxidation and carboxylation reactions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis systems are often employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxyisoquinoline compounds.
Scientific Research Applications
1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The phenethyl group enhances its binding affinity to these targets, facilitating various biochemical pathways. For instance, it may inhibit specific enzymes involved in disease processes, thereby exhibiting therapeutic potential.
Comparison with Similar Compounds
- 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- 2-Methyl-1-oxo-4-phenyl-1,2-dihydroisoquinoline-3-carboxylic acid
- 1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid
Comparison: Compared to these similar compounds, 1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid is unique due to the presence of the phenethyl group, which significantly influences its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a distinct entity in medicinal chemistry.
Properties
IUPAC Name |
1-oxo-2-(2-phenylethyl)isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-15-9-5-4-8-14(15)12-16(18(21)22)19(17)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQCXVWAOLHBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC3=CC=CC=C3C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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